Phenethyl benzoate is a chemical compound classified as a benzoate ester, formed through the reaction of benzoic acid and 2-phenylethanol. Its molecular formula is C₁₅H₁₄O₂, and it has a molecular weight of approximately 226.27 g/mol. This compound is characterized by its floral aroma and is commonly found in various cosmetic and fragrance applications due to its pleasant scent profile .
It's important to note that while these research areas utilize phenethyl benzoate, they typically focus on its inherent properties rather than investigating its potential therapeutic or pharmacological effects.
Transesterification reactions can occur with other alcohols, leading to the formation of different esters. Furthermore, phenethyl benzoate may be reduced to phenethyl alcohol under specific conditions, such as using lithium aluminum hydride as a reducing agent .
Phenethyl benzoate exhibits various biological activities. In toxicity assessments, it has shown cytotoxic effects at certain concentrations in cell viability assays, indicating potential risks at high exposure levels . Additionally, it has been evaluated for skin sensitization and developmental toxicity, with read-across data suggesting that it shares similar toxicological profiles with related compounds like benzyl benzoate .
The synthesis of phenethyl benzoate typically involves the esterification reaction between benzoic acid and 2-phenylethanol. This reaction can be catalyzed by an acid catalyst (such as sulfuric acid) under reflux conditions. The general procedure is as follows:
Phenethyl benzoate is primarily utilized in the fragrance industry due to its floral scent, making it suitable for perfumes, cosmetics, and personal care products. It is also used as a flavoring agent in food products and beverages . Furthermore, its potential applications extend to being a plasticizer in polymer chemistry due to its compatibility with various polymers .
Interaction studies involving phenethyl benzoate have focused on its metabolic pathways and potential interactions with biological systems. Toxicological assessments have indicated that phenethyl benzoate can be metabolized into phenethyl alcohol and benzoic acid, which are important for understanding its biological effects . Additionally, studies have shown that it may interact with other fragrance compounds, potentially influencing their stability and efficacy in formulations .
Phenethyl benzoate shares similarities with several other compounds within the class of aromatic esters. Below is a comparison highlighting its uniqueness:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |
---|---|---|---|
Phenethyl Benzoate | C₁₅H₁₄O₂ | 226.27 | Floral scent; used in fragrances and cosmetics |
Benzyl Benzoate | C₁₄H₁₂O₂ | 212.25 | Similar floral aroma; commonly used in perfumes |
Phenethyl Phenylacetate | C₁₆H₁₆O₂ | 240.30 | More complex structure; used in flavoring |
Phenethyl Alcohol | C₈H₁₀O | 122.17 | Primary metabolite; used in fragrances |
Benzoic Acid | C₇H₆O₂ | 122.12 | Simple aromatic carboxylic acid; serves as a precursor |
Uniqueness: Phenethyl benzoate stands out due to its specific floral aroma profile combined with its application versatility across both fragrance and food industries . Its distinct metabolic pathways also differentiate it from related esters.
Environmental Hazard